Cas no 2172220-32-3 ({5-ethyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
{5-ethyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine Chemical and Physical Properties
Names and Identifiers
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- {5-ethyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine
- EN300-1596243
- 2172220-32-3
- {[5-ethyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
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- Inchi: 1S/C11H22N4O/c1-5-9(8-16-4)15-11(6-2)10(7-12-3)13-14-15/h9,12H,5-8H2,1-4H3
- InChI Key: AACORPCSUYFCGL-UHFFFAOYSA-N
- SMILES: O(C)CC(CC)N1C(CC)=C(CNC)N=N1
Computed Properties
- Exact Mass: 226.17936134g/mol
- Monoisotopic Mass: 226.17936134g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 7
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 52Ų
{5-ethyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1596243-0.05g |
{[5-ethyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172220-32-3 | 0.05g |
$1464.0 | 2023-06-04 | ||
| Enamine | EN300-1596243-0.1g |
{[5-ethyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172220-32-3 | 0.1g |
$1533.0 | 2023-06-04 | ||
| Enamine | EN300-1596243-0.25g |
{[5-ethyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172220-32-3 | 0.25g |
$1604.0 | 2023-06-04 | ||
| Enamine | EN300-1596243-0.5g |
{[5-ethyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172220-32-3 | 0.5g |
$1673.0 | 2023-06-04 | ||
| Enamine | EN300-1596243-1.0g |
{[5-ethyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172220-32-3 | 1g |
$1742.0 | 2023-06-04 | ||
| Enamine | EN300-1596243-2.5g |
{[5-ethyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172220-32-3 | 2.5g |
$3417.0 | 2023-06-04 | ||
| Enamine | EN300-1596243-5.0g |
{[5-ethyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172220-32-3 | 5g |
$5056.0 | 2023-06-04 | ||
| Enamine | EN300-1596243-10.0g |
{[5-ethyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172220-32-3 | 10g |
$7497.0 | 2023-06-04 | ||
| Enamine | EN300-1596243-50mg |
{[5-ethyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172220-32-3 | 50mg |
$948.0 | 2023-09-23 | ||
| Enamine | EN300-1596243-100mg |
{[5-ethyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172220-32-3 | 100mg |
$993.0 | 2023-09-23 |
{5-ethyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on {5-ethyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine
Compound CAS No 2172220-32-3: {5-Ethyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine
The compound with CAS No 2172220-32-3, named {5-Ethyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine, is a highly specialized organic compound with a complex structure and diverse applications. This compound belongs to the class of triazoles, which are widely studied for their unique chemical properties and potential in various fields such as pharmaceuticals, agrochemicals, and materials science.
The molecular structure of this compound is characterized by a triazole ring system, which is a five-membered heterocyclic ring containing three nitrogen atoms. The triazole ring in this compound is further substituted with an ethyl group at the 5-position and a methoxybutanoyl group at the 1-position. Additionally, the compound features a methylamine group attached to the triazole ring via a methylene bridge. This combination of functional groups imparts the compound with unique reactivity and selectivity in chemical reactions.
Recent studies have highlighted the importance of triazole-containing compounds in drug discovery and development. The triazole ring is known for its ability to form stable hydrogen bonds and exhibit significant bioactivity, making it a valuable structural motif in medicinal chemistry. For instance, researchers have explored the potential of this compound as a modulator of protein-protein interactions, which could lead to innovative therapeutic strategies for treating various diseases.
In terms of synthesis, the preparation of {5-Ethyl-1-(1-methoxybutan-2-yl)-1H-1,2,3-triazol4ymlmethyl}(methyl)amine involves a multi-step process that typically includes nucleophilic substitution and cyclization reactions. The use of advanced catalytic systems and green chemistry principles has enabled more efficient and environmentally friendly production methods for this compound.
One of the most promising applications of this compound lies in its potential as a building block for advanced materials. The triazole moiety can serve as a versatile linker in polymer chemistry, enabling the creation of materials with tailored mechanical and electronic properties. Recent research has demonstrated that incorporating this compound into polymer networks can significantly enhance their thermal stability and mechanical strength.
Furthermore, the methoxybutanoyl group present in this compound contributes to its ability to act as a selective ligand in coordination chemistry. This property has been leveraged in the development of novel catalysts for organic transformations, such as asymmetric hydrogenation and cross-coupling reactions.
From an environmental standpoint, understanding the degradation pathways and ecological impact of this compound is crucial for its sustainable use. Studies have shown that under certain conditions, this compound undergoes rapid hydrolysis, reducing its persistence in aquatic environments. However, further research is needed to fully assess its environmental fate and potential risks.
In conclusion, {5-Ethyl-1-(1-methoxybutanoyl)-1H-tetrazolium chloride} (CAS No 869998988) stands out as a versatile and valuable molecule with wide-ranging applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive candidate for both fundamental research and industrial applications.
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